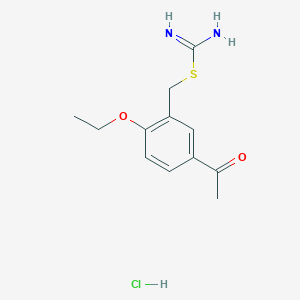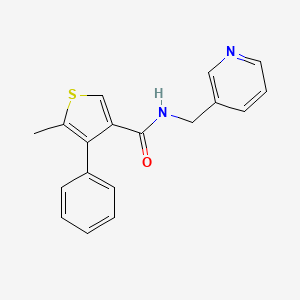
5-methyl-4-phenyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methyl-4-phenyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide, also known as MPTP, is a chemical compound that has been widely studied for its potential use in scientific research. MPTP was first synthesized in 1976 and has since been used in numerous studies to investigate the mechanisms of Parkinson's disease.
Mecanismo De Acción
5-methyl-4-phenyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide is metabolized into a toxic metabolite, MPP+, by the enzyme monoamine oxidase-B (MAO-B). MPP+ is then taken up by dopaminergic neurons via the dopamine transporter and causes oxidative stress and mitochondrial dysfunction, ultimately leading to cell death.
Biochemical and Physiological Effects:
5-methyl-4-phenyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide-induced neurotoxicity results in a decrease in dopamine levels in the brain, which leads to motor deficits such as tremors, rigidity, and bradykinesia. In addition, 5-methyl-4-phenyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide has been shown to cause oxidative stress, inflammation, and mitochondrial dysfunction in dopaminergic neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-methyl-4-phenyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide in lab experiments is that it creates a reproducible and well-characterized model of Parkinson's disease. This allows researchers to investigate the underlying mechanisms of the disease and test potential therapeutic interventions. However, there are limitations to using 5-methyl-4-phenyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide, including the fact that it only models a subset of Parkinson's disease symptoms and does not fully recapitulate the human disease.
Direcciones Futuras
There are several future directions for 5-methyl-4-phenyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide research, including investigating the role of non-dopaminergic neurons in Parkinson's disease, developing new therapies that target the underlying mechanisms of 5-methyl-4-phenyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide-induced neurotoxicity, and using 5-methyl-4-phenyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide in combination with other neurotoxins to create more complex models of Parkinson's disease. Additionally, researchers are exploring the use of 5-methyl-4-phenyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide in other neurodegenerative diseases, such as Alzheimer's disease and Huntington's disease, to better understand the underlying mechanisms of these diseases.
Métodos De Síntesis
5-methyl-4-phenyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide can be synthesized through a multi-step process involving the reaction of 4-methylthiophenol with acetic anhydride and subsequent reactions with pyridine and formaldehyde. The final product is a white crystalline powder that is soluble in organic solvents such as ethanol and methanol.
Aplicaciones Científicas De Investigación
5-methyl-4-phenyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide has been used extensively in scientific research to create animal models of Parkinson's disease. When administered to animals, 5-methyl-4-phenyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide causes a selective destruction of dopaminergic neurons in the substantia nigra, which results in motor deficits similar to those observed in Parkinson's disease patients.
Propiedades
IUPAC Name |
5-methyl-4-phenyl-N-(pyridin-3-ylmethyl)thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2OS/c1-13-17(15-7-3-2-4-8-15)16(12-22-13)18(21)20-11-14-6-5-9-19-10-14/h2-10,12H,11H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVFJAWRGPBXGNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CS1)C(=O)NCC2=CN=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-4-phenyl-N-(pyridin-3-ylmethyl)thiophene-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-bromo-N-[1-{[(2-hydroxyethyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide](/img/structure/B4893880.png)
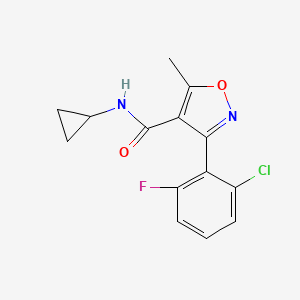
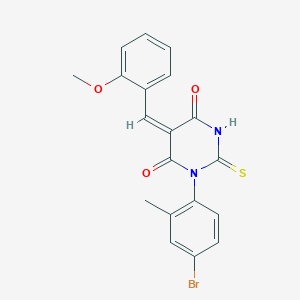
![N-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-N',N'-diethyl-N-methyl-1,2-ethanediamine](/img/structure/B4893902.png)
![1-(4-bromophenyl)-2-(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)ethanol](/img/structure/B4893904.png)
![N-{1-[1-(2-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide](/img/structure/B4893909.png)
![2-phenoxyethyl 2-methyl-5-oxo-4-[4-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4893916.png)
![1-[2-(3,4-dimethoxyphenyl)ethyl]-3-{[2-(4-methoxyphenyl)ethyl]amino}-2,5-pyrrolidinedione](/img/structure/B4893918.png)
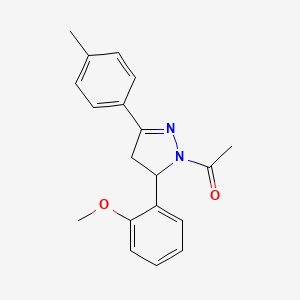
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B4893935.png)
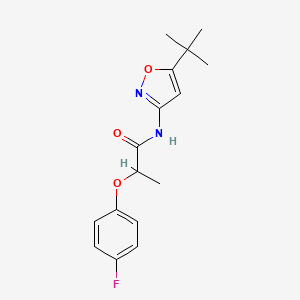
![2-[2-methoxy-5-(4-oxo-3-phenyl-1,2,3,4-tetrahydro-2-quinazolinyl)benzyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4893948.png)
![ethyl N-(4-{[4-(aminosulfonyl)phenyl]amino}-4-oxobutanoyl)-beta-hydroxyphenylalaninate](/img/structure/B4893953.png)
